F992

Description

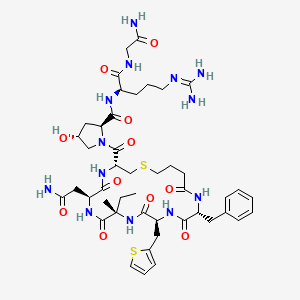

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

162277-99-8 |

|---|---|

Formule moléculaire |

C45H65N13O11S2 |

Poids moléculaire |

1028.2 g/mol |

Nom IUPAC |

(2S,4R)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15R)-6-(2-amino-2-oxoethyl)-15-benzyl-9-ethyl-9-methyl-5,8,11,14,17-pentaoxo-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H65N13O11S2/c1-3-45(2)43(69)56-31(21-34(46)60)39(65)55-32(42(68)58-23-26(59)19-33(58)41(67)53-28(13-7-15-50-44(48)49)37(63)51-22-35(47)61)24-70-16-9-14-36(62)52-29(18-25-10-5-4-6-11-25)38(64)54-30(40(66)57-45)20-27-12-8-17-71-27/h4-6,8,10-12,17,26,28-33,59H,3,7,9,13-16,18-24H2,1-2H3,(H2,46,60)(H2,47,61)(H,51,63)(H,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,69)(H,57,66)(H4,48,49,50)/t26-,28-,29-,30+,31+,32+,33+,45+/m1/s1 |

Clé InChI |

QWIZXUKSCAJBBY-NDJSDKDCSA-N |

SMILES isomérique |

CC[C@]1(C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CS2)CC3=CC=CC=C3)C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)O)CC(=O)N)C |

SMILES canonique |

CCC1(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CS2)CC3=CC=CC=C3)C(=O)N4CC(CC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)O)CC(=O)N)C |

Origine du produit |

United States |

Foundational & Exploratory

NIA F99/K00 Award: A Comprehensive Guide for Researchers

The National Institute on Aging (NIA) F99/K00 award, officially titled the "Transition to Aging Research for Predoctoral Students," is a prestigious two-phase grant designed to support outstanding graduate students as they complete their doctoral dissertation and transition into a productive postdoctoral career in aging research. This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the award's core components, eligibility requirements, and the nature of research it supports.

Overview of the NIA F99/K00 Award

The primary goal of the NIA F99/K00 award is to facilitate the transition of promising predoctoral students into the field of aging research.[1][2] The award provides a seamless funding bridge between the late stages of graduate school and the initial years of a postdoctoral fellowship. A unique feature of this award is that the F99 phase dissertation research does not need to be in an aging-related field.[1] This allows the NIA to attract talented researchers from a diverse range of scientific disciplines to apply their expertise to the challenges of aging.

The award is structured in two distinct phases:

-

F99 Predoctoral Phase: This initial phase provides one to two years of support for the completion of the doctoral dissertation.

-

K00 Postdoctoral Phase: Following the successful completion of the F99 phase and the doctoral degree, awardees transition to the K00 phase, which provides up to four years of support for mentored postdoctoral research in an aging-related field.

Eligibility and Application

Eligibility Criteria

To be eligible for the NIA F99/K00 award, applicants must be enrolled in a Ph.D. or equivalent research doctoral degree program at a domestic institution.[1] At the time of the award, the applicant must be at the dissertation research stage and require no more than two years to complete their Ph.D. dissertation. While U.S. citizenship is not a requirement, applicants must have a valid visa that allows them to complete both phases of the award in the United States.

Application Components

A successful F99/K00 application presents a compelling narrative of the applicant's research potential and their commitment to a career in aging research. The application package typically includes:

-

Applicant's Background and Goals: A detailed description of the applicant's research experience, career goals, and reasons for pursuing a career in aging research.

-

Specific Aims: This section is divided into two parts: a detailed plan for the F99 dissertation research and a broader outline of the proposed K00 postdoctoral research direction.

-

Research Strategy: A comprehensive plan for both the F99 and K00 phases, including the scientific premise, experimental design, and anticipated outcomes.

-

Sponsor and Co-Sponsor Statements: Letters of support from the applicant's predoctoral mentor(s) and, if identified, the proposed postdoctoral mentor.

-

Letters of Reference: Typically, three to five letters of reference are required from individuals familiar with the applicant's research potential.

-

Institutional Nomination: For some participating NIH institutes, a nomination from the applicant's institution is required.

Funding and Award Details

The NIA F99/K00 award provides substantial financial support for both the predoctoral and postdoctoral phases. The specific funding amounts are subject to annual adjustments by the NIH. Below is a summary of the typical funding provided:

| Funding Component | F99 (Predoctoral) Phase | K00 (Postdoctoral) Phase |

| Stipend/Salary | Commensurate with NRSA predoctoral stipend levels. | Commensurate with NRSA postdoctoral salary levels. |

| Tuition and Fees | A portion of tuition and fees is covered. | Not applicable. |

| Institutional Allowance | Provided to the institution to help defray the costs of fellowship expenses such as health insurance, research supplies, and travel. | Provided to the institution to help defray the costs of research expenses. |

| Career Development Support | Not applicable. | A dedicated allowance for career development activities, such as travel to scientific meetings and workshops. |

| Indirect Costs | Not applicable for fellowships. | Reimbursed at 8% of modified total direct costs. |

Note: The figures in this table are based on general NIH guidelines and are subject to change. Applicants should always refer to the specific Funding Opportunity Announcement (FOA) for the most current information.

Experimental Protocols from Funded Research

To provide a tangible understanding of the research supported by the NIA F99/K00 award, this section details the experimental methodologies from the work of two past awardees: Dr. Kexin Yu, whose research focuses on social isolation and cognitive health, and Dr. Jaime Castrellon, who investigates the role of dopamine in decision-making.

Dr. Kexin Yu: Social Isolation and Cognitive Health

Dr. Yu's F99 research utilized data from the National Health and Aging Trends Study (NHATS), a nationally representative longitudinal study of Medicare beneficiaries aged 65 and older.

Methodology:

-

Study Population: The study included a large cohort of older adults from the NHATS database.

-

Data Collection: Data on social isolation, cognitive function, and various demographic and health-related variables were extracted from the NHATS dataset. Social isolation was typically measured using a multi-item scale that captures the frequency of social contact with family and friends. Cognitive function was assessed using a battery of standardized neuropsychological tests included in the NHATS.

-

Statistical Analysis: Longitudinal data analysis techniques, such as latent growth curve modeling, were employed to examine the trajectories of social isolation and cognitive decline over time. This approach allows for the investigation of how changes in social isolation are related to changes in cognitive function, while controlling for potential confounding variables.

Dr. Jaime Castrellon: Dopamine and Decision-Making

Dr. Castrellon's research in the F99 phase involved the use of Positron Emission Tomography (PET) imaging to investigate the relationship between dopamine receptor availability and reward-based decision-making.

Methodology:

-

Participants: Healthy adult participants across a range of ages were recruited for the study.

-

PET Imaging: Participants underwent PET scans to measure the density of dopamine D2-like receptors in the brain. This typically involves the injection of a radioactive tracer that binds to these receptors, allowing for their quantification.

-

Behavioral Tasks: Participants completed a series of behavioral tasks designed to assess different aspects of decision-making, such as delay discounting (choosing between a smaller, immediate reward and a larger, delayed reward) and effort-based decision-making.

-

Data Analysis: The PET imaging data was processed to generate maps of dopamine receptor availability in various brain regions. These measures were then correlated with performance on the behavioral tasks to determine if individual differences in dopamine receptor density were associated with differences in decision-making preferences. Statistical analyses, such as regression models, were used to test these associations while controlling for age and other relevant factors.

Key Signaling Pathways in Aging Research

A significant portion of NIA-funded research, including projects that may be pursued in the K00 phase of the F99/K00 award, focuses on understanding the fundamental molecular mechanisms of aging. Several key signaling pathways have been identified as critical regulators of the aging process. The following diagrams, generated using the DOT language for Graphviz, illustrate three of these central pathways.

Caption: The mTOR signaling pathway integrates nutrient and growth factor signals to regulate cell growth and proliferation. Its overactivation is linked to accelerated aging.

Caption: The AMPK signaling pathway acts as a cellular energy sensor, promoting processes that increase longevity when activated by low energy levels.

Caption: The Sirtuin signaling pathway, activated by caloric restriction, plays a key role in promoting stress resistance and mitochondrial function, leading to increased longevity.

Conclusion

The NIA F99/K00 award represents a significant investment by the National Institute on Aging in the future of aging research. By providing a stable and supportive funding mechanism for the critical transition from predoctoral to postdoctoral training, the award is instrumental in attracting and retaining top scientific talent in a field of growing national and global importance. For researchers and drug development professionals, understanding the scope and nature of this award provides valuable insight into the cutting-edge research being conducted by the next generation of leaders in the science of aging.

References

Eligibility criteria for F99/K00 grant

An In-depth Guide to the NIH F99/K00 Predoctoral to Postdoctoral Fellow Transition Award

The National Institutes of Health (NIH) Predoctoral to Postdoctoral Fellow Transition Award (F99/K00) is a specialized grant designed to support promising late-stage graduate students in transitioning to successful postdoctoral research positions[1][2]. This award aims to encourage and retain outstanding doctoral candidates who demonstrate a strong potential and interest in pursuing careers as independent researchers[1][2]. The grant is structured in two distinct phases: the F99 phase, which supports the final 1-2 years of dissertation research, and the K00 phase, which provides up to 4 years of mentored postdoctoral career development support[2]. This guide provides a comprehensive overview of the eligibility criteria, application process, and key considerations for researchers, scientists, and drug development professionals interested in this funding opportunity.

I. Core Eligibility Criteria

Eligibility for the F99/K00 award is contingent on several factors, including the applicant's career stage, citizenship status, and the nature of their degree program. While specific requirements may vary slightly between participating NIH institutes, the core criteria are largely consistent.

Applicant Profile:

-

Career Stage: Applicants must be in their 3rd or 4th year of a PhD or equivalent research doctoral program (e.g., ScD, DrPH) at the time of application. The applicant should be at the dissertation research stage of their training and anticipate graduating within 1-2 years. Some institutes may grant exceptions for students in their 2nd or 5th year under specific circumstances, such as an accelerated graduation timeline or a documented leave of absence.

-

Degree Program: The F99/K00 award is intended for students in research-focused doctoral programs. Students enrolled in dual-degree programs (e.g., MD/PhD, DVM/PhD) or clinical degree programs are not eligible.

-

Institutional Nomination: For some institutes, such as the National Cancer Institute (NCI), applicants must be nominated by their institution. Typically, each institution is limited to a single nominee.

Citizenship and Residency:

-

General Eligibility: The F99/K00 award is open to U.S. citizens, permanent residents, and non-U.S. citizens with a valid U.S. visa. However, citizenship requirements can vary by the participating NIH institute, with some, like the National Institute of Neurological Disorders and Stroke (NINDS), requiring U.S. citizenship.

-

Visa Requirements: For non-U.S. citizens, the applicant's visa must permit them to conduct the proposed research at the applicant institution for the duration of both the F99 and K00 phases. The sponsoring institution is responsible for documenting and assuring the validity of the applicant's visa status.

The following table summarizes the key quantitative eligibility criteria for the F99/K00 award.

| Eligibility Criterion | Requirement |

| Academic Stage | 3rd or 4th year of a PhD or equivalent research doctoral program. |

| Time to Graduation | Expected to graduate within 1-2 years. |

| F99 Phase Duration | Up to 2 years. |

| K00 Phase Duration | Up to 4 years. |

| Total Award Duration | Up to 6 years. |

| Citizenship | U.S. citizen, permanent resident, or non-U.S. citizen with a valid visa (institute-specific requirements may apply). |

II. The F99/K00 Application and Transition Workflow

The F99/K00 grant process involves a detailed application for the initial F99 award, followed by a separate transition application for the K00 phase. The workflow is designed to ensure a seamless transition from predoctoral to postdoctoral research.

The transition from the F99 to the K00 phase is a critical step in the award process. This transition is contingent upon the successful completion of the doctoral degree and securing a suitable postdoctoral position.

III. Financial Support

The F99/K00 award provides comprehensive financial support for both the predoctoral and postdoctoral phases. The funding levels are designed to cover living expenses, tuition and fees, and research-related costs.

| Funding Component | F99 Phase | K00 Phase |

| Stipend/Salary | Stipends are aligned with the Ruth L. Kirschstein National Research Service Award (NRSA) F31 predoctoral stipend levels. | For NCI, salary support starts at $65,000 in the first year and increases annually, plus fringe benefits. |

| Tuition and Fees | For NCI, 60% of the combined cost, up to $16,000 per year. | For NCI, up to $4,500 per year. |

| Institutional Allowance | An allowance is provided to cover fellowship expenses such as health insurance, research supplies, and travel. | N/A |

| Research and CareerDevelopment Support | Included in the institutional allowance. | For NCI, up to $3,000 annually for research expenses, plus funds for conference travel. |

| Indirect Costs (F&A) | Not provided separately; included in the institutional allowance. | Reimbursed at 8% of modified total direct costs. |

IV. Example Experimental Protocols in F99/K00 Applications

While the F99/K00 application does not prescribe specific experimental methodologies, successful applications typically include a detailed research plan with well-defined experimental approaches. The following are generalized examples of methodologies that might be found in a competitive application, derived from publicly available information on funded projects.

Example 1: Investigating a Novel Signaling Pathway in Cancer

-

Cell Culture and Transfection: Human cancer cell lines (e.g., HeLa, A549) will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For gene knockdown experiments, cells will be transfected with siRNA targeting the gene of interest using Lipofectamine RNAiMAX, following the manufacturer's protocol. Overexpression studies will be conducted using plasmid vectors transfected with Lipofectamine 3000.

-

Western Blotting: Protein lysates will be prepared using RIPA buffer, and protein concentrations will be determined by a BCA assay. Equal amounts of protein will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the target proteins. HRP-conjugated secondary antibodies and an ECL detection system will be used for visualization.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA will be extracted using TRIzol reagent and reverse-transcribed into cDNA using a high-capacity cDNA synthesis kit. qRT-PCR will be performed on a StepOnePlus Real-Time PCR System using SYBR Green master mix and primers specific to the genes of interest. Gene expression will be normalized to a housekeeping gene (e.g., GAPDH).

-

Immunofluorescence and Confocal Microscopy: Cells grown on glass coverslips will be fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA. Cells will then be incubated with primary antibodies, followed by fluorescently labeled secondary antibodies and DAPI for nuclear staining. Images will be acquired using a Zeiss LSM 880 confocal microscope.

Example 2: High-Throughput Screening for Drug Discovery

-

Assay Development and Optimization: A cell-based assay will be developed to measure the activity of a specific enzyme implicated in a disease. The assay will be optimized for a 384-well plate format, ensuring a robust Z'-factor (>0.5).

-

High-Throughput Screening (HTS): A library of small molecules will be screened using the optimized assay on a fully automated robotic platform. Primary hits will be identified based on a predefined activity threshold (e.g., >50% inhibition).

-

Hit Confirmation and Dose-Response Analysis: Primary hits will be re-tested in the primary assay to confirm their activity. Confirmed hits will be subjected to dose-response analysis to determine their potency (IC50).

-

Secondary Assays: Active compounds will be evaluated in a panel of secondary assays to assess their selectivity, mechanism of action, and potential off-target effects. These may include cell viability assays (e.g., MTT, CellTiter-Glo) and target engagement assays.

V. Conclusion

The NIH F99/K00 Predoctoral to Postdoctoral Fellow Transition Award represents a significant opportunity for late-stage graduate students to secure funding that bridges a critical gap in their research careers. By providing up to six years of continuous support, the award facilitates a smooth transition into a mentored postdoctoral position and lays the groundwork for a successful career as an independent investigator. Prospective applicants should carefully review the specific requirements of the participating NIH institutes and develop a strong research and career development plan that addresses both the F99 and K00 phases of the award.

References

- 1. NIH NCI Predoctoral to Postdoctoral Fellow Transition Award (F99/K00) | Research & Innovation Office | University of Colorado Boulder [colorado.edu]

- 2. National Institutes of Health (NIH) National Cancer Institute Predoctoral to Postdoctoral Fellow Transition Award (F99/K00) - UChicagoGRAD | The University of Chicago [grad.uchicago.edu]

Navigating the Transition to Aging Research: An In-depth Guide to the F99/K00 Funding Opportunity

For Researchers, Scientists, and Drug Development Professionals

The pursuit of interventions to extend healthspan and mitigate the effects of age-related diseases is a rapidly advancing field. To foster the next generation of leaders in this area, the National Institute on Aging (NIA) offers the Predoctoral to Postdoctoral Fellow Transition Award (F99/K00). This unique two-phase award is designed to support outstanding graduate students as they complete their doctoral dissertation and transition into a successful, aging-focused postdoctoral research position. This guide provides a comprehensive overview of the F99/K00 funding opportunity, including key program details, application strategies, and examples of relevant experimental approaches.

Program Overview and Key Features

The NIA F99/K00 award provides up to six years of support, encompassing the final one to two years of predoctoral training (F99 phase) and up to four years of postdoctoral training (K00 phase).[1][2][3] A key feature of this award is its flexibility during the F99 phase; the dissertation research does not need to be in an aging-related field.[1][2] This allows the NIA to attract talented researchers from a wide range of disciplines and facilitate their transition into the field of aging research for their postdoctoral work.

The overarching goal is to recruit and retain emerging investigators in aging research, covering a broad spectrum of areas including genetic, biological, clinical, epidemiological, neuroscientific, behavioral, social, and economic research.

Eligibility and Application Timeline

Eligibility:

Applicants must be enrolled in a PhD or equivalent research degree program at a domestic institution and be at the dissertation research stage of their training. Typically, students in their third or fourth year of graduate school are ideal candidates. It is expected that awardees will require no more than two years to complete their dissertation research. While open to U.S. citizens and permanent residents, the program also accommodates non-U.S. citizens with valid visas that permit them to conduct research at a U.S. institution.

Application Timeline:

The F99/K00 opportunity typically has one application deadline per year, usually in the fall. A notice of intent to publish a reissue of the funding opportunity has been announced, with an anticipated first due date in September 2025 for funding in fiscal year 2026.

Funding and Budget

The F99/K00 award provides substantial financial support across both phases. The following tables summarize the key quantitative data regarding funding levels.

Table 1: F99 Phase (Predoctoral) Funding

| Category | Amount | Notes |

| Stipend | Up to $42,500 per year (for FY 2026-2028) | Aligned with NRSA stipend levels and subject to annual adjustments. |

| Tuition and Fees | 60% of the level requested by the sponsoring institution, up to a maximum that is adjusted annually. | |

| Institutional Allowance | Amount equivalent to that provided for F31 awards. | Can be used for health insurance, research supplies, equipment, books, and travel. |

| Travel Allowance | One-time additional $1,500 | To defray costs of meeting a potential K00 mentor. |

Table 2: K00 Phase (Postdoctoral) Funding

| Category | Amount | Notes |

| Salary | Up to $75,000 per year (for FY 2026-2028) | Plus fringe benefits in accordance with institutional policy. |

| Research and Career Development Support | $5,000 per year | For coursework, research expenses, travel to meetings, and statistical services. |

| Indirect Costs | Reimbursed at 8% of modified total direct costs. |

The Two-Phase Application and Award Workflow

The F99/K00 award process is a structured progression from predoctoral completion to postdoctoral specialization in aging research. The following diagram illustrates the key stages of this transition.

Key Experimental Protocols in Aging Research

A successful F99/K00 application, particularly the K00 phase research plan, will require well-defined experimental strategies. Below are detailed methodologies for key experiments commonly cited in aging research.

Cellular Senescence Assays

Cellular senescence, a state of irreversible cell cycle arrest, is a hallmark of aging. Its detection is crucial for many aging studies.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining:

This is the most widely used biomarker for senescent cells.

-

Principle: Senescent cells exhibit increased lysosomal mass and activity, leading to detectable β-galactosidase activity at a suboptimal pH of 6.0.

-

Protocol:

-

Fix cells or tissue sections with a formaldehyde/glutaraldehyde solution.

-

Wash with phosphate-buffered saline (PBS).

-

Incubate with the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and other reagents at pH 6.0) overnight at 37°C in a CO2-free incubator.

-

Wash with PBS.

-

Counterstain with a nuclear stain (e.g., DAPI or Hoechst) to visualize all cells.

-

Image using brightfield or fluorescence microscopy. Senescent cells will appear blue.

-

Immunofluorescence for p16INK4a and p21WAF1/CIP1:

These are key cyclin-dependent kinase inhibitors that are upregulated in many senescent cells.

-

Principle: Utilizes specific antibodies to detect the intracellular localization and expression levels of p16 and p21 proteins.

-

Protocol:

-

Fix and permeabilize cells or tissue sections.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies against p16 and/or p21.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain nuclei with DAPI or Hoechst.

-

Image using fluorescence or confocal microscopy.

-

The following diagram illustrates a typical workflow for assessing cellular senescence.

Lifespan and Healthspan Assays in Model Organisms

Model organisms like C. elegans and mice are invaluable for studying the effects of genetic and pharmacological interventions on aging.

C. elegans Lifespan Assay:

-

Principle: Monitor the survival of a synchronized population of worms over time.

-

Protocol:

-

Synchronize a population of worms (e.g., by bleaching to isolate eggs).

-

Transfer L4 larvae to fresh NGM plates seeded with E. coli.

-

Starting from day 1 of adulthood, transfer worms to fresh plates every other day to separate them from their progeny.

-

Score for survival daily by gently prodding with a platinum wire. Worms that do not respond are scored as dead.

-

Censor worms that crawl off the plate, have internal hatching, or burst.

-

Plot survival curves and perform statistical analysis (e.g., log-rank test).

-

Mouse Healthspan Assessment:

Healthspan encompasses the period of life free from age-related diseases and disabilities. Its assessment often involves a battery of non-invasive tests.

-

Frailty Index: A cumulative deficit model that scores various health parameters (e.g., coat condition, kyphosis, gait abnormalities, grip strength).

-

Cognitive Function:

-

Morris Water Maze: Assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water, and their latency to find the platform is measured.

-

Novel Object Recognition: Tests recognition memory. Mice are familiarized with two objects, and then one is replaced with a novel object. The time spent exploring the novel object is measured.

-

-

Metabolic Health:

-

Glucose Tolerance Test (GTT): Measures the ability to clear a glucose load from the blood.

-

Insulin Tolerance Test (ITT): Assesses insulin sensitivity.

-

-

Neuromuscular Function:

-

Rotarod: Measures motor coordination and balance as mice try to stay on a rotating rod.

-

Grip Strength: Quantifies forelimb muscle strength.

-

This diagram outlines a logical workflow for a preclinical drug discovery study in aging.

Analysis of Age-Related Gene Expression

Transcriptomic analysis can reveal molecular signatures of aging and the effects of interventions.

-

Principle: Quantify the abundance of RNA transcripts in a given sample to understand which genes are active and at what levels.

-

Protocol:

-

Isolate high-quality RNA from cells or tissues of young and old organisms.

-

Perform quality control (e.g., using a Bioanalyzer) to assess RNA integrity.

-

Prepare libraries for next-generation sequencing (e.g., by reverse transcription, fragmentation, and adapter ligation).

-

Sequence the libraries on a platform such as Illumina.

-

Perform bioinformatic analysis:

-

Quality control of raw sequencing reads.

-

Alignment of reads to a reference genome.

-

Quantification of gene expression.

-

Differential gene expression analysis between young and old groups.

-

Pathway and gene set enrichment analysis to identify biological processes affected by aging.

-

-

Conclusion

The NIA F99/K00 award represents a significant opportunity for aspiring researchers to launch a career in the dynamic and impactful field of aging research. By providing support during the critical transition from predoctoral to postdoctoral training, this award enables the recruitment of diverse talent and fosters innovative research aimed at extending healthy lifespan. Prospective applicants should carefully consider the program's goals, eligibility requirements, and application components, and develop a strong research and training plan that aligns with the NIA's mission. This guide serves as a foundational resource for navigating the F99/K00 application process and for designing rigorous experimental approaches to address key questions in the biology of aging.

References

A Technical Guide to the NIH F99/K00 Fellowship: Bridging Predoctoral Research to Faculty Independence

For Researchers, Scientists, and Drug Development Professionals

The Predoctoral to Postdoctoral Fellow Transition (F99/K00) Award is a pivotal funding mechanism from the National Institutes of Health (NIH) designed to identify and support outstanding late-stage graduate students with a strong potential and interest in becoming independent researchers.[1][2][3][4] This guide provides a detailed overview of the fellowship's purpose, structure, and application components, with a focus on its relevance to professionals in cancer research and drug development.

Core Purpose and Mechanism

The primary goal of the F99/K00 award is to facilitate a seamless and effective transition from the mentored environment of a Ph.D. program to a productive, mentored postdoctoral appointment, and ultimately, to a successful career as an independent investigator.[1] The award is uniquely structured into two distinct, continuous phases to provide up to six years of uninterrupted support.

-

The F99 Phase (Predoctoral): This initial phase provides 1-2 years of support for a graduate student to complete their dissertation research. This period is intended for finalizing experiments, writing the dissertation, and identifying a suitable postdoctoral mentor and research environment.

-

The K00 Phase (Postdoctoral): Following the successful completion of the Ph.D., this phase provides up to 4 years of mentored postdoctoral research and career development support. The K00 phase is contingent upon securing a postdoctoral position and submitting a strong research and career development plan to the funding institute.

This two-phase structure ensures financial stability and protected time, allowing the fellow to focus on high-impact research and the acquisition of new skills necessary for a career in academic research or drug development.

Fellowship Workflow and Transitions

The progression through the F99/K00 program is a structured process designed to foster career growth and independence. The workflow begins with an institutional nomination and a comprehensive application, leading to the two distinct funding phases.

Quantitative Overview: Funding and Duration

The financial support provided by the F99/K00 award is comprehensive, covering stipends/salaries, tuition, and institutional allowances. The specific amounts can vary by the funding NIH institute and fiscal year. The table below summarizes representative funding levels for the National Cancer Institute (NCI) F99/K00 award.

| Funding Component | F99 Phase (Per Year) | K00 Phase (Per Year) |

| Duration | 1-2 years | Up to 4 years |

| Support Type | Stipend (NRSA levels) | Salary |

| Stipend/Salary | NRSA F31 Stipend Level | Up to $65,000 (Year 1) increasing to $76,000 (Year 4) |

| Tuition & Fees | 60% of costs, up to $16,000 | Up to $4,500 |

| Institutional Allowance | Varies; includes funds for health insurance, supplies, and travel. | N/A |

| Research & Career Dev. | N/A | Up to $3,000 for research expenses, plus travel allowance. |

Note: Funding levels are subject to change and applicants should always consult the specific Funding Opportunity Announcement (FOA) for the most current information.

Eligibility and Application

Eligibility for the F99/K00 is typically restricted to Ph.D. students in their 3rd or 4th year of graduate study who require 1-2 more years to complete their dissertation. A key feature of many F99/K00 programs is the requirement for institutional nomination, meaning the university selects its most promising candidates to apply. While some programs are limited to U.S. citizens and permanent residents, several, including the NCI's, are open to non-U.S. citizens with valid visas.

The application requires a detailed plan for both the F99 and K00 phases, outlining two mandatory specific aims:

-

The Dissertation Research Project: A description of the research to be completed during the F99 phase.

-

The Postdoctoral Research Direction: A plan identifying the research direction and career development goals for the K00 phase.

Representative Experimental Protocol for a Drug Development Project

An F99/K00 application in the drug development field must present a rigorous, hypothesis-driven research plan. Below is a detailed, representative protocol for investigating a novel small molecule inhibitor ("Compound-X") targeting a key signaling pathway in pancreatic cancer.

Project Title: Characterization and Preclinical Validation of Compound-X, a Novel Inhibitor of the MAPK Pathway, for Pancreatic Ductal Adenocarcinoma (PDAC) Therapy.

Hypothesis: Compound-X selectively inhibits the MEK1/2 kinase in KRAS-mutant PDAC cells, leading to suppressed proliferation, induction of apoptosis, and inhibition of tumor growth in vivo.

Key Methodologies

1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X against purified MEK1 and MEK2 enzymes.

-

Protocol:

-

Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., LanthScreen™).

-

Dispense recombinant human MEK1 or MEK2 kinase into a 384-well plate.

-

Add a serial dilution of Compound-X (0.1 nM to 100 µM) and incubate for 20 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution containing ATP and a ULight™-labeled ERK1 substrate peptide.

-

Allow the reaction to proceed for 60 minutes.

-

Stop the reaction by adding EDTA and add a Europium-labeled anti-phospho-ERK1 antibody.

-

Read the plate on a TR-FRET compatible plate reader and calculate the emission ratio.

-

Plot the data using non-linear regression (log[inhibitor] vs. response) to determine the IC50 value.

-

2. Cellular Proliferation and Viability Assays

-

Objective: To assess the effect of Compound-X on the proliferation and viability of a panel of KRAS-mutant (e.g., PANC-1, MiaPaCa-2) and KRAS-wildtype (e.g., BxPC-3) PDAC cell lines.

-

Protocol:

-

Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Treat cells with a range of Compound-X concentrations for 72 hours.

-

Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Measure luminescence using a plate reader.

-

Normalize data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).

-

3. Target Engagement and Pathway Modulation (Western Blot)

-

Objective: To confirm that Compound-X inhibits MEK1/2 signaling in intact cells.

-

Protocol:

-

Treat PANC-1 cells with Compound-X at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein lysate per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate on a digital imager.

-

Visualizing the Research Plan

A clear workflow diagram is essential for communicating the experimental strategy.

Context: Targeting the MAPK Signaling Pathway

The research protocol above focuses on the MAPK/ERK pathway, a critical signaling cascade that is frequently hyperactivated in cancers due to mutations in upstream genes like KRAS. Developing inhibitors against key nodes in this pathway, such as MEK1/2, is a validated strategy in oncology drug development.

References

- 1. NIH NCI Predoctoral to Postdoctoral Fellow Transition Award (F99/K00) | Research & Innovation Office | University of Colorado Boulder [colorado.edu]

- 2. Post-doctoral Transition Award (K00) | Grants & Funding [grants.nih.gov]

- 3. Checking your connection... [researchfunding.duke.edu]

- 4. drexel.edu [drexel.edu]

Navigating the NIH F99/K00 Award: An In-depth Guide for Non-US Citizens

For researchers, scientists, and drug development professionals, securing funding is a critical step in advancing their work. The NIH Pathway to Independence Award (F99/K00) offers a unique opportunity for talented predoctoral students to transition seamlessly to postdoctoral positions. This guide provides a comprehensive overview of the F99/K00 award, with a specific focus on the eligibility and application process for non-US citizens.

The F99/K00 award is a two-phase grant designed to support the final years of a graduate student's dissertation research (F99) and the initial years of their postdoctoral training (K00). The award is open to individuals in various biomedical, behavioral, or clinical science fields, with specific programs offered by different NIH institutes, most notably the National Cancer Institute (NCI) and the National Institute on Aging (NIA).

Eligibility for Non-US Citizens

A key feature of the F99/K00 award is its accessibility to non-US citizens. Applicants do not need to be US citizens or permanent residents to be eligible.[1][2][3] However, they must hold a valid U.S. visa that permits them to undertake the research activities outlined in their application for the entire duration of both the F99 and K00 phases.[3][4]

The applicant's host institution plays a crucial role in verifying and documenting the visa status. The institution must provide assurance in the application that the candidate's visa will allow them to complete the F99 phase. Subsequently, for the K00 transition, the postdoctoral institution must provide similar assurance for the duration of the K00 phase. It is important to note that any potential obstacles to obtaining the necessary visa for the K00 phase, such as home country requirements, must be addressed in the application.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the F99/K00 award, providing a clear comparison of the support offered by the National Cancer Institute (NCI) and the National Institute on Aging (NIA).

Table 1: F99/K00 Award Duration and Success Rates

| Feature | Details |

| Total Duration | Up to 6 years (Up to 2 years for F99, up to 4 years for K00) |

| NCI F99/K00 5-Year Average Success Rate | 42% |

| NIA Annual Funding Commitment (FY 2023-2025) | 7-10 awards per year |

| K99/R00 Transition Rate (Proxy for F99/K00) | Approximately 89% of K99 awardees transition to the R00 phase annually. |

Table 2: Financial Support Provided by the National Cancer Institute (NCI)

| Support Category | F99 Phase | K00 Phase |

| Stipend/Salary | Same as F31 NRSA fellows. | Up to $65,000 (Year 1), $69,000 (Year 2), $72,000 (Year 3), $76,000 (Year 4) plus fringe benefits. |

| Tuition and Fees | 60% of combined cost, up to $16,000 per year. | Up to $4,500 per year. |

| Institutional Allowance/Research Support | Includes $1,500 for travel to an NCI conference. | Up to $3,000 per year for research support, plus $1,500 for travel to an NCI conference. |

| Indirect Costs | Not separately reimbursed. | 8% of modified total direct costs. |

Table 3: Financial Support Provided by the National Institute on Aging (NIA)

| Support Category | F99 Phase | K00 Phase |

| Stipend/Salary | NRSA predoctoral stipend levels (e.g., $27,144). | $60,542 - $67,776. |

| Tuition and Fees | 60% of total institutional tuition, or a maximum listed amount, whichever is less. | N/A |

| Institutional Allowance/Research Support | Covers health insurance, research supplies, equipment, books, and travel. | $5,000 per year for research and career development support. |

Experimental Protocols and Methodologies

A strong F99/K00 application requires a detailed and well-defined research plan. While specific protocols will vary depending on the research area, the following sections provide examples of methodologies commonly employed in F99/K00-funded research in the key areas of cancer and aging.

Cancer Research (NCI)

The NCI supports a broad spectrum of cancer research. F99/K00 projects often involve cutting-edge molecular and cellular biology techniques to investigate cancer mechanisms and develop novel therapies.

Example Experimental Protocol: Investigating Drug Resistance in Breast Cancer

-

Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Drug-resistant sublines are generated by continuous exposure to increasing concentrations of the therapeutic agent.

-

Western Blotting: Whole-cell lysates are prepared, and protein concentrations are determined using a BCA assay. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., Akt, ERK, mTOR) and apoptosis markers (e.g., cleaved caspase-3, PARP).

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed to quantify the expression levels of genes associated with drug resistance and cell survival.

-

Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and incubated with primary antibodies followed by fluorescently labeled secondary antibodies. Confocal microscopy is used to visualize the subcellular localization of proteins of interest.

-

In Vivo Xenograft Studies: Nude mice are subcutaneously injected with parental or drug-resistant breast cancer cells. Once tumors are established, mice are treated with the therapeutic agent, and tumor growth is monitored over time.

Aging Research (NIA)

The NIA encourages research on the fundamental biology of aging and its relationship to age-related diseases. F99/K00 projects in this area often utilize model organisms and advanced techniques to study the molecular pathways underlying the aging process.

Example Experimental Protocol: Studying the Role of Sirtuins in Lifespan Extension

-

C. elegans Maintenance and Lifespan Assays: Wild-type and genetically modified C. elegans strains (e.g., carrying mutations in sirtuin genes) are maintained on NGM agar plates seeded with E. coli OP50. Lifespan assays are performed by synchronizing worm populations and monitoring their survival over time.

-

CRISPR/Cas9 Genome Editing: CRISPR/Cas9 technology is used to generate knockout or knock-in mutations in specific genes of interest in C. elegans to study their function in aging.

-

RNA-sequencing (RNA-seq): Total RNA is extracted from different age groups of worms, and RNA-seq libraries are prepared and sequenced to identify age-dependent changes in gene expression.

-

Metabolomics: Metabolites are extracted from worm lysates and analyzed by mass spectrometry to identify age-related changes in metabolic pathways.

-

Mitochondrial Function Assays: Mitochondrial respiration and ATP production are measured in isolated mitochondria or intact worms to assess mitochondrial function during aging.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate common signaling pathways and experimental workflows relevant to F99/K00 research.

F99/K00 Application and Award Workflow

A common signaling pathway studied in cancer research.

A typical workflow for aging research in a model organism.

References

NIA F99/K00 Program: A Technical Guide for Emerging Aging Research Leaders

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the National Institute on Aging (NIA) F99/K00 program, officially known as the "Transition to Aging Research for Predoctoral Students." This two-phase award is designed to support outstanding late-stage graduate students in completing their doctoral dissertation research and transitioning seamlessly into a productive postdoctoral position in the field of aging research.[1][2] This guide offers detailed information on the program's structure, funding, eligibility, and application process, supplemented with examples of funded research and detailed experimental methodologies.

Program Overview and Core Structure

The NIA F99/K00 award is a unique mechanism that provides a continuum of support for the final one to two years of predoctoral dissertation research (F99 phase) and up to four years of postdoctoral research (K00 phase).[3] A key feature of this program is that the F99 phase research does not need to be in an aging-related field, making it an attractive opportunity for talented graduate students from diverse scientific backgrounds to transition into aging research. The overarching goal is to recruit and retain promising new investigators in the field of aging research.

The transition from the F99 to the K00 phase is not automatic and requires the submission of a transition application by the postdoctoral institution. This application is reviewed internally by NIA program staff.

Quantitative Data Summary

The following tables summarize the key quantitative aspects of the NIA F99/K00 program, including funding levels, award duration, and recent success rates.

Table 1: NIA F99/K00 Funding Details

| Phase | Component | Amount | Notes |

| F99 (Predoctoral) | Stipend | $27,144 (2023 level) | Stipend levels are updated annually according to NRSA predoctoral stipend levels. |

| Tuition and Fees | Up to $16,000 | Can cover 60% of total institutional tuition, or the maximum listed, whichever is less. | |

| Institutional Allowance | $4,550 yearly | For expenses like health insurance, research supplies, equipment, books, and travel. | |

| Additional Travel Allowance | $1,500 (one-time) | To facilitate a visit to the proposed K00 institution to meet with the postdoctoral mentor. | |

| K00 (Postdoctoral) | Salary | $60,542 - $67,776+ | Commensurate with experience. |

| Fringe Benefits | Provided | In accordance with institutional policy. | |

| Research and Career Development Support | $5,000 yearly | For research-related expenses. | |

| Indirect Costs | 8% |

Table 2: NIA F99/K00 Award Duration and Timeline

| Phase | Duration | Key Timeline Points |

| F99 (Predoctoral) | 1-2 years | Applicants are typically in their 3rd or 4th year of their graduate program at the time of application. They are expected to graduate within two years of receiving the award. |

| K00 (Postdoctoral) | Up to 4 years | The K00 transition application should be submitted 12-16 weeks before the desired K00 start date. |

Table 3: NIA F99/K00 Success Rates (2020-2023)

| Year | Number of Submissions | Number of Awards | Success Rate |

| 2020-2023 | 123 | 39 | 31.7% |

| Data from a publication analyzing NIA funding trends. |

Eligibility and Application Process

Eligibility Criteria

-

Applicants must be enrolled in a Ph.D. or equivalent research doctoral program at a U.S. institution.

-

Students in dual-degree programs (e.g., MD/PhD) or those who require clinical training between their Ph.D. and postdoctoral phases are not eligible.

-

Applicants must be at the dissertation stage of their graduate training.

-

There is no U.S. citizenship requirement for the F99 phase, but applicants must be U.S. citizens, permanent residents, or on a valid U.S. visa for both phases.

Application Workflow

The application process for the NIA F99/K00 award is a multi-step process that requires careful planning and coordination. The following diagram illustrates the key stages of the application and transition process.

Experimental Protocols: Examples from Funded Research

To provide a tangible understanding of the research supported by the NIA F99/K00 program, this section details experimental methodologies from two distinct areas of aging research, based on the work of past awardees.

Example 1: Social Isolation, Technology, and Cognitive Health in Older Adults

This research area, exemplified by the work of Kexin Yu, focuses on understanding the impact of social and physical environments on cognitive health and the potential for technology to mitigate social isolation.

Key Experimental Methodologies:

-

Longitudinal Study Design: Data is often collected from large, ongoing cohort studies such as the National Health and Aging Trends Study (NHATS). This allows for the examination of changes in social engagement, technology use, and cognitive function over time.

-

Cognitive Function Assessment: A battery of standardized neuropsychological tests is used to assess various cognitive domains, including memory, executive function, and processing speed. Examples include the Mini-Mental State Examination (MMSE), the Trail Making Test, and verbal fluency tasks.

-

Social Isolation and Loneliness Measurement: Standardized scales are employed to quantify social isolation and loneliness. The De Jong Gierveld Loneliness Scale and the Lubben Social Network Scale are commonly used instruments.

-

Environmental Assessment: Geographic Information Systems (GIS) and neighborhood-level data are used to characterize the physical and social environments of participants. This can include measures of walkability, access to resources, and neighborhood socioeconomic status.

-

Technology Use Surveys: Detailed questionnaires are administered to assess the frequency and type of technology use, including internet, social media, and video calls.

-

Statistical Analysis: Advanced statistical models, such as structural equation modeling and latent growth curve analysis, are used to examine the complex relationships between the environment, social isolation, technology use, and cognitive trajectories over time.

Example 2: Microglial Function in Alzheimer's Disease

This area of research, represented by the work of Takese McKenzie, investigates the cellular and molecular mechanisms underlying Alzheimer's disease, with a focus on the role of microglia, the brain's resident immune cells.

Key Experimental Methodologies:

-

Animal Models: Transgenic mouse models that recapitulate aspects of Alzheimer's disease pathology, such as amyloid plaque deposition (e.g., 5XFAD mice), are commonly used.

-

Immunohistochemistry and Immunofluorescence: Brain tissue from animal models is stained with antibodies against specific proteins to visualize and quantify pathological features. Key markers include Iba1 (microglia), GFAP (astrocytes), and antibodies against amyloid-beta.

-

Confocal Microscopy: High-resolution imaging of fluorescently labeled brain tissue is used to examine the spatial relationships between microglia, neurons, and amyloid plaques.

-

Primary Microglia Cell Culture: Microglia are isolated from the brains of neonatal mice and cultured in vitro. This allows for controlled experiments to investigate the effects of specific stimuli (e.g., amyloid-beta oligomers) on microglial activation, phagocytosis, and gene expression.

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of genes involved in inflammation and microglial function, such as those encoding for cytokines (e.g., TNF-α, IL-1β) and chemokines.

-

Western Blotting: This method is used to detect and quantify the levels of specific proteins in cell lysates or tissue homogenates, providing insights into signaling pathways.

-

Phagocytosis Assays: In vitro assays are used to measure the ability of microglia to engulf and clear amyloid-beta fibrils or other substrates. This is often assessed using fluorescently labeled amyloid-beta.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the NIA F99/K00 program and the research it supports.

Signaling Pathway: Microglial Activation in Alzheimer's Disease

This diagram depicts a simplified signaling pathway illustrating how amyloid-beta can lead to microglial activation and the subsequent inflammatory response implicated in Alzheimer's disease.

Experimental Workflow: Investigating the Impact of a Novel Compound on Microglial Phagocytosis

This diagram outlines a typical experimental workflow to assess the efficacy of a new therapeutic compound on the phagocytic activity of microglia in the context of Alzheimer's disease research.

References

The F99/K00 Award: A Launchpad for Independent Research Careers

The Predoctoral to Postdoctoral Fellow Transition Award (F99/K00) from the National Institutes of Health (NIH) offers a unique and powerful opportunity for late-stage graduate students to seamlessly transition into mentored postdoctoral research positions. This prestigious award provides up to six years of continuous funding, empowering young scientists to complete their doctoral dissertation and embark on a successful postdoctoral research career with financial independence. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the F99/K00 award, including its benefits, financial support structure, and application process.

A Two-Phase Award for a Seamless Transition

The F99/K00 award is structured in two distinct phases to support the final years of graduate school and the initial years of postdoctoral research.[1][2][3][4][5]

-

The F99 Phase: This initial phase provides one to two years of support for a graduate student to complete their dissertation research. A key feature of the F99 phase is its flexibility; the dissertation research is not required to be in the same field as the proposed postdoctoral studies, allowing for intellectual exploration and changes in research direction.

-

The K00 Phase: Upon successful completion of their Ph.D., the awardee transitions to the K00 phase, which offers up to four years of mentored postdoctoral research funding. This phase is contingent on the awardee securing a postdoctoral position and submitting a successful transition application. The K00 phase provides a stable funding platform, allowing the postdoctoral fellow to focus on their research and career development.

Financial Benefits and Support

The F99/K00 award provides a comprehensive funding package that covers various aspects of a trainee's professional and personal expenses. The specific amounts can vary by the awarding NIH institute, but generally include the following:

| Funding Component | F99 (Predoctoral) Phase | K00 (Postdoctoral) Phase |

| Stipend/Salary | Follows the Ruth L. Kirschstein National Research Service Award (NRSA) stipend levels. | Varies by institute, with the National Cancer Institute (NCI), for example, providing up to $65,000 for the first year, with subsequent annual increases. |

| Tuition and Fees | Typically covers 60% of the combined cost of tuition and fees, up to a certain cap (e.g., $16,000 per year for the NCI award). | May provide a contribution towards tuition and fees, for example, up to $4,500 per year from the NCI. |

| Institutional Allowance | An allowance is provided to the institution to help defray the costs of fellowship expenses such as health insurance, research supplies, equipment, books, and travel to scientific meetings. The National Institute on Aging (NIA), for instance, provides a yearly institutional allowance of $4,550. | An institutional allowance is also provided to cover similar fellowship-related expenses. |

| Travel Allowance | A specific allowance is often included for travel to scientific meetings or to the future postdoctoral institution to meet with the mentor. The NCI provides $1,500 in the first year for travel to a mandatory NCI-sponsored conference. | A travel allowance is also typically included in the K00 phase. The NCI, for example, provides $1,500 in the first year for a mandatory conference. |

| Research and Career Development Support | - | Provides funds for research expenses, career development activities, and coursework. The NIA provides $5,000 yearly for these purposes. The NCI offers up to $3,000 annually for research and training expenses. |

| Indirect Costs (F&A) | Not typically provided for fellowships. | Reimbursed at 8% of modified total direct costs for the NCI award. |

Eligibility and Application

The F99/K00 award is a highly competitive program with specific eligibility criteria.

Applicant Eligibility:

-

Must be enrolled in a Ph.D. or equivalent research doctoral program and be at the dissertation research stage (typically in the third or fourth year).

-

Must demonstrate high academic performance and a strong commitment to a career as an independent research scientist.

-

Citizenship requirements can vary by NIH institute. For instance, the NCI F99/K00 is open to U.S. citizens, permanent residents, and non-U.S. citizens with a valid visa.

Application Process:

The application for the F99/K00 award is a comprehensive process that requires a detailed research plan for both the F99 and K00 phases. The application typically includes:

-

Specific Aims: A clear and concise description of the research to be completed in the F99 phase and the proposed research direction for the K00 phase.

-

Research Strategy: A detailed plan outlining the experimental design, methodologies, anticipated results, and potential challenges for both the dissertation and postdoctoral research.

-

Sponsor and Co-Sponsor Information: Information about the graduate school mentor(s) and, if identified, the postdoctoral mentor.

-

Letters of Reference: Strong letters of recommendation are crucial for a successful application.

-

Institutional Nomination: For some institutes, such as the NCI, the applicant's institution must nominate them for the award.

The F99/K00 to K99/R00 Pathway: A Stepping Stone to Independence

The F99/K00 award is designed to be a stepping stone to a successful independent research career. Many F99/K00 awardees go on to apply for and receive the prestigious Pathway to Independence Award (K99/R00). The K99/R00 provides two years of mentored postdoctoral support (K99 phase) followed by up to three years of independent research funding (R00 phase) as a tenure-track faculty member. The F99/K00 award provides the foundational training, research experience, and funding track record that can significantly strengthen a subsequent K99/R00 application.

Success Rates

Success rates for the F99/K00 award vary by NIH institute and year. Prospective applicants are encouraged to consult the NIH RePORTER and NIH Data Book for the most up-to-date statistics on success rates for specific institutes and funding announcements.

| NIH Institute/Center (IC) | Fiscal Year 2017 K99/R00 Success Rate (%) |

| National Cancer Institute (NCI) | 39.8 |

| National Heart, Lung, and Blood Institute (NHLBI) | 46.9 |

| National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK) | 34.5 |

| National Institute of Neurological Disorders and Stroke (NINDS) | 36.8 |

| National Institute of Allergy and Infectious Diseases (NIAID) | 19.5 |

| Eunice Kennedy Shriver National Institute of Child Health and Human Development (NICHD) | 41.4 |

| National Institute of Environmental Health Sciences (NIEHS) | 50.0 |

| National Institute on Aging (NIA) | 40.0 |

| National Institute on Deafness and Other Communication Disorders (NIDCD) | 50.0 |

| National Institute on Drug Abuse (NIDA) | 33.3 |

| National Institute of Nursing Research (NINR) | 40.7 |

| National Institute of Biomedical Imaging and Bioengineering (NIBIB) | 0.0 |

| National Center for Complementary and Integrative Health (NCCIH) | 66.7 |

| John E. Fogarty International Center (FIC) | 27.8 |

| Office of the Director (OD) | 50.0 |

| Data from NIH FY 2017 report. Success rates for the F99/K00 may differ from the K99/R00. |

Experimental Workflow and Signaling Pathway Example

To illustrate the type of research supported by the F99/K00 award, below are examples of a typical experimental workflow and a signaling pathway that might be investigated.

F99/K00 Experimental Workflow

MAPK/ERK Signaling Pathway

Detailed Experimental Protocols

The following are examples of detailed methodologies for key experiments that might be cited in an F99/K00 application. These are illustrative and would be tailored to the specific research project.

Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated on a 4-20% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet transfer system.

-

Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated with a primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a digital imaging system.

Immunohistochemistry (IHC)

-

Tissue Preparation: Paraffin-embedded tissue sections (5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

-

Blocking and Antibody Incubation: Sections are blocked with 5% normal goat serum in phosphate-buffered saline (PBS) for 1 hour at room temperature. The primary antibody is applied and incubated overnight at 4°C.

-

Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-HRP complex. The signal is visualized using 3,3'-diaminobenzidine (DAB) as a chromogen.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.

RNA Sequencing (RNA-seq)

-

RNA Extraction and Quality Control: Total RNA is extracted from cells or tissues using a TRIzol-based method. RNA quality and quantity are assessed using a Bioanalyzer and NanoDrop spectrophotometer.

-

Library Preparation: An mRNA-seq library is prepared from high-quality total RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This involves mRNA purification, fragmentation, cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

-

Sequencing: The prepared library is sequenced on an Illumina NovaSeq platform to generate paired-end reads.

-

Data Analysis: Raw sequencing reads are processed for quality control, adapter trimming, and alignment to a reference genome. Differential gene expression analysis is performed using tools such as DESeq2 or edgeR. Gene set enrichment analysis and pathway analysis are conducted to identify enriched biological pathways.

References

- 1. F99/K00 — Transition to Aging Research for Predoctoral Students | National Institute on Aging [nia.nih.gov]

- 2. NIH NCI Predoctoral to Postdoctoral Fellow Transition Award (F99/K00) | Research & Innovation Office | University of Colorado Boulder [colorado.edu]

- 3. drexel.edu [drexel.edu]

- 4. The NCI Predoctoral to Postdoctoral Fellow Transition Award | Research Management Group (RMG) | Stanford Medicine [med.stanford.edu]

- 5. Expired RFA-CA-23-042: The NCI Predoctoral to Postdoctoral Fellow Transition Award (F99/K00 Clinical Trial Not Allowed) [grants.nih.gov]

An In-Depth Technical Guide to the F99/K00 Grant: Navigating Dissertation and Postdoctoral Research Funding

For Researchers, Scientists, and Drug Development Professionals

The Predoctoral to Postdoctoral Fellow Transition Award (F99/K00) from the National Institutes of Health (NIH) is a prestigious and highly sought-after funding mechanism designed to support promising graduate students as they complete their dissertation research and transition into productive postdoctoral positions. This guide provides a comprehensive overview of the F99/K00 grant, offering technical insights into its structure, application process, and the types of research it supports, with a particular focus on dissertation and postdoctoral research relevant to drug development.

Understanding the F99/K00 Grant: A Two-Phase Approach to Career Development

The F99/K00 award is uniquely structured into two distinct phases, providing up to six years of continuous support:

-

The F99 Phase: This initial phase provides one to two years of support for the completion of a candidate's doctoral dissertation research. The focus is on enabling the awardee to finalize their graduate work and prepare for a seamless transition to a postdoctoral position.

-

The K00 Phase: Following the successful completion of the F99 phase and the doctoral degree, the award transitions to the K00 phase. This phase offers up to four years of mentored postdoctoral research support, allowing the awardee to develop their research skills further and work towards becoming an independent investigator.

The primary goal of this phased award is to encourage and retain outstanding graduate students who have demonstrated a strong potential and interest in pursuing careers as independent researchers.

Eligibility and Participating NIH Institutes

To be eligible for the F99/K00 award, applicants are typically in their third or fourth year of a PhD or equivalent research degree program.[1] While some institutes may have specific citizenship requirements, many F99/K00 opportunities are open to non-U.S. citizens with valid visas.

Several NIH institutes and centers (ICs) participate in the F99/K00 program, each with a focus on specific research areas. Key participating institutes include:

-

National Cancer Institute (NCI)

-

National Institute of Neurological Disorders and Stroke (NINDS)

-

National Institute on Aging (NIA)

-

National Institute of Dental and Craniofacial Research (NIDCR)

-

National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK)

-

National Human Genome Research Institute (NHGRI)

It is crucial for applicants to carefully review the specific funding opportunity announcement (FOA) from the institute that aligns with their research interests, as eligibility criteria and program priorities can vary.

Quantitative Data: A Look at Funding and Success Rates

While success rates for the F99/K00 award can vary by institute and year, available data provides valuable insights for prospective applicants. The following table summarizes key quantitative data related to the F99/K00 grant.

| Data Point | National Cancer Institute (NCI) | National Institute on Aging (NIA) | National Institute of Neurological Disorders and Stroke (NINDS) | National Institute of Dental and Craniofacial Research (NIDCR) | National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK) | National Human Genome Research Institute (NHGRI) |

| F99 Stipend | Commensurate with NRSA F31 levels | Commensurate with NRSA F31 levels | Commensurate with NRSA F31 levels | Commensurate with NRSA F31 levels | Commensurate with NRSA F31 levels | Commensurate with NRSA F31 levels |

| K00 Salary Contribution (Year 1) | Up to $65,000 | Varies by FOA | Varies by FOA | Varies by FOA | Varies by FOA | Varies by FOA |

| K00 Salary Contribution (Subsequent Years) | Annual increases | Varies by FOA | Varies by FOA | Varies by FOA | Varies by FOA | Varies by FOA |

| Institutional Allowance (F99) | Provided for fellowship expenses | Provided for fellowship expenses | Provided for fellowship expenses | Provided for fellowship expenses | Provided for fellowship expenses | Provided for fellowship expenses |

| Research & Career Development Support (K00) | Up to $30,000 per year | Varies by FOA | Varies by FOA | Varies by FOA | Varies by FOA | Varies by FOA |

| Success Rate (Recent Fiscal Years) | Approximately 15-20% | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Note: Stipend and salary levels are subject to change and applicants should consult the most recent FOA for precise figures. Success rates are approximate and can fluctuate annually.

Experimental Protocols: Methodologies in F99/K00-Funded Research

Research funded by the F99/K00 program spans a wide range of biomedical disciplines. In the context of drug development, funded projects often employ a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments commonly cited in successful F99/K00 applications.

Western Blotting for Protein Expression Analysis

Purpose: To detect and quantify the expression levels of specific proteins in cell or tissue lysates.

Methodology:

-

Protein Extraction: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to release proteins. The total protein concentration is determined using a colorimetric assay (e.g., BCA assay).

-

SDS-PAGE: Protein lysates are mixed with a loading buffer containing sodium dodecyl sulfate (SDS) and a reducing agent, then heated to denature and linearize the proteins. The samples are loaded onto a polyacrylamide gel and separated by size using electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using a digital imager, and the intensity of the bands corresponds to the amount of the target protein.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Studies

Purpose: To identify and validate interactions between two or more proteins within a cell.

Methodology:

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Antibody Incubation: A primary antibody specific to a known "bait" protein is added to the cell lysate and incubated to allow the antibody to bind to its target.

-

Immunocomplex Precipitation: Protein A/G-coated beads are added to the lysate. These beads bind to the antibody, which is in turn bound to the bait protein and any interacting "prey" proteins.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins (the immunocomplex) are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: The eluted proteins are then analyzed by Western blotting using an antibody specific for the suspected interacting prey protein.

MTT Assay for Cell Viability and Proliferation

Purpose: To assess the metabolic activity of cells as an indicator of their viability and proliferation, often used to determine the cytotoxic effects of a drug.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with varying concentrations of the drug or compound of interest for a specified period.

-

MTT Reagent Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

-

Incubation: The plate is incubated to allow viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Purpose: To measure the relative or absolute quantity of a specific messenger RNA (mRNA) transcript, providing insights into gene expression levels.

Methodology:

-

RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit or a standard protocol (e.g., TRIzol extraction).

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction Setup: A reaction mixture is prepared containing the cDNA template, forward and reverse primers specific to the gene of interest, a DNA polymerase, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Real-Time PCR Amplification: The reaction is performed in a real-time PCR machine that cycles through denaturation, annealing, and extension steps. The accumulation of PCR product is monitored in real-time by detecting the fluorescence signal.

-

Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of the target gene is calculated by comparing its Ct value to that of a reference (housekeeping) gene.

Visualizing Research Concepts: Signaling Pathways and Experimental Workflows

Diagrams are essential tools for communicating complex biological processes and experimental designs. The following sections provide examples of a signaling pathway and an experimental workflow relevant to F99/K00-funded research, visualized using the Graphviz DOT language.

The PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer, making it a key target for drug development.

References

An In-Depth Guide to the F99/K00 Predoctoral to Postdoctoral Transition Award